Methyl 2-(1-aminocyclohexyl)acetate

Description

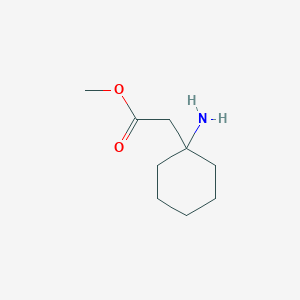

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(1-aminocyclohexyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-12-8(11)7-9(10)5-3-2-4-6-9/h2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMHBOGYHKMLFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1(CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444289 | |

| Record name | Methyl (1-aminocyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178242-64-3 | |

| Record name | Methyl (1-aminocyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(1-aminocyclohexyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 2-(1-aminocyclohexyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(1-aminocyclohexyl)acetate is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the anticonvulsant and analgesic drug, gabapentin. This technical guide provides a comprehensive overview of its chemical properties, including its structure, physicochemical characteristics, and a plausible synthetic pathway. Due to the limited availability of direct experimental data in publicly accessible literature, this guide combines reported data with predicted values and established chemical principles to offer a thorough resource for professionals in research and drug development.

Chemical Identity and Structure

Methyl 2-(1-aminocyclohexyl)acetate is a substituted amino acid ester. The structure consists of a cyclohexane ring with an amino group and an acetic acid methyl ester group attached to the same carbon atom.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | methyl 2-(1-aminocyclohexyl)acetate |

| CAS Number | 178242-64-3[1] |

| Molecular Formula | C₉H₁₇NO₂[1] |

| SMILES | COC(=O)CC1(CCCCC1)N[1] |

| InChI | InChI=1S/C9H17NO2/c1-12-8(11)7-9(10)5-3-2-4-6-9/h2-7,10H2,1H3 |

Physicochemical Properties

Detailed experimental physicochemical data for Methyl 2-(1-aminocyclohexyl)acetate is not extensively reported. The following table summarizes available and computed data. It is important to note that some values are predicted and should be confirmed experimentally.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 171.24 g/mol [1] | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 52.32 Ų | ChemScene[1] |

| logP (octanol-water partition coefficient) | 1.2111 | ChemScene[1] |

| Hydrogen Bond Donors | 1[1] | ChemScene[1] |

| Hydrogen Bond Acceptors | 3[1] | ChemScene[1] |

| Rotatable Bonds | 2[1] | ChemScene[1] |

| Purity (typical) | ≥98% | ChemScene[1] |

| Storage Conditions | Sealed in dry, 2-8°C | ChemScene |

The hydrochloride salt of this compound, Methyl 2-(1-aminocyclohexyl)acetate hydrochloride (CAS No. 1016258-17-5), is also commercially available and has a molecular weight of 207.7 g/mol .

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of Methyl 2-(1-aminocyclohexyl)acetate is not explicitly available in the searched literature, a plausible and widely recognized synthetic route for α-amino acids and their derivatives is the Strecker synthesis. This method offers a straightforward approach starting from a ketone.

Plausible Synthetic Workflow: Modified Strecker Synthesis

A logical synthesis of Methyl 2-(1-aminocyclohexyl)acetate can be envisioned via a two-step process starting from cyclohexanone.

Caption: Plausible synthetic workflow for Methyl 2-(1-aminocyclohexyl)acetate.

Detailed Methodologies

Step 1: Strecker Synthesis of 1-aminocyclohexane-1-carbonitrile

-

Reaction Setup: In a well-ventilated fume hood, a solution of ammonium chloride in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Reagent Addition: Cyclohexanone is added to the ammonium chloride solution. Subsequently, an aqueous solution of potassium cyanide is added dropwise to the stirring mixture. The reaction is typically carried out at or below room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the cyclohexanone spot.

-

Work-up and Isolation: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude 1-aminocyclohexane-1-carbonitrile.

Step 2: Hydrolysis of the Aminonitrile and Esterification

-

Hydrolysis: The crude aminonitrile is subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid. For instance, refluxing with concentrated hydrochloric acid would yield 1-aminocyclohexane-1-carboxylic acid hydrochloride.

-

Esterification (Fischer Esterification): The resulting amino acid is then esterified. The amino acid is dissolved in methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) is added. The mixture is refluxed until the reaction is complete (monitored by TLC).

-

Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The organic extract is washed, dried, and concentrated. The final product, Methyl 2-(1-aminocyclohexyl)acetate, can be purified by column chromatography or distillation under reduced pressure.

Spectroscopic Data (Expected)

Table 3: Predicted Spectroscopic Features

| Spectroscopy | Key Expected Signals |

| ¹H-NMR | - Singlet for the methyl ester protons (-OCH₃) around 3.6-3.7 ppm.- Multiplets for the cyclohexyl protons (-CH₂-) in the range of 1.2-1.8 ppm.- Singlet for the acetate methylene protons (-CH₂COOCH₃).- Broad singlet for the amine protons (-NH₂), which is D₂O exchangeable. |

| ¹³C-NMR | - Signal for the ester carbonyl carbon (~170-175 ppm).- Signal for the quaternary carbon of the cyclohexane ring attached to the amino and acetate groups.- Signal for the methyl ester carbon (~50-55 ppm).- Signals for the cyclohexyl carbons. |

| FT-IR (cm⁻¹) | - N-H stretching of the primary amine (two bands in the region of 3300-3500 cm⁻¹).- C-H stretching of the aliphatic groups (~2850-2950 cm⁻¹).- C=O stretching of the ester group (~1730-1750 cm⁻¹).- C-O stretching of the ester (~1150-1250 cm⁻¹).- N-H bending of the primary amine (~1600 cm⁻¹). |

| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z = 171.- Fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃, M-31), the carbomethoxy group (-COOCH₃, M-59), and cleavage of the cyclohexane ring. |

Role in Drug Development

Methyl 2-(1-aminocyclohexyl)acetate is a crucial intermediate in the synthesis of gabapentin, a widely used pharmaceutical for treating epilepsy and neuropathic pain. The logical relationship of its application is illustrated below.

Caption: Role of Methyl 2-(1-aminocyclohexyl)acetate in drug development.

The synthesis of gabapentin from its corresponding ester intermediate typically involves a Hofmann rearrangement of an amide derivative, which is a standard method for converting amides to amines with one less carbon atom.

Safety and Handling

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place. As indicated by suppliers, storage at 2-8°C is recommended.

-

Hazards: The compound contains an amino group and an ester functional group. It may be irritating to the eyes, skin, and respiratory system. The toxicological properties have not been thoroughly investigated.

Conclusion

Methyl 2-(1-aminocyclohexyl)acetate is a compound of significant interest in medicinal chemistry due to its role as a key building block for gabapentin. While comprehensive experimental data on its physicochemical properties are sparse, this guide provides a consolidated overview of its known characteristics and a scientifically sound basis for its synthesis and handling. Further experimental investigation is warranted to fully characterize this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the Molecular Structure and Properties of Methyl 2-(1-aminocyclohexyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(1-aminocyclohexyl)acetate is a chemical compound of interest in medicinal chemistry, primarily due to its structural relationship to the well-known pharmaceutical agent gabapentin. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and potential synthetic routes. While experimental data for this specific ester is limited in public literature, this document compiles available information and provides inferred knowledge based on analogous compounds to support research and development efforts.

Molecular Identity and Structure

Methyl 2-(1-aminocyclohexyl)acetate is the methyl ester of 2-(1-aminocyclohexyl)acetic acid. The core structure consists of a cyclohexane ring substituted at the 1-position with both an amino group and an acetate methyl ester group.

| Identifier | Value | Source |

| IUPAC Name | methyl 2-(1-aminocyclohexyl)acetate | ChemScene[1] |

| CAS Number | 178242-64-3 | ChemScene[1] |

| Molecular Formula | C₉H₁₇NO₂ | ChemScene[1] |

| Molecular Weight | 171.24 g/mol | ChemScene[1] |

| SMILES | COC(=O)CC1(CCCCC1)N | ChemScene[1] |

| InChI | InChI=1S/C9H17NO2/c1-12-8(11)7-9(10)5-3-2-4-6-9/h2-7,10H2,1H3 | PubChem[2] |

| InChIKey | RLMHBOGYHKMLFN-UHFFFAOYSA-N | PubChem[2] |

Molecular Structure Diagram:

Caption: 2D structure of Methyl 2-(1-aminocyclohexyl)acetate.

Physicochemical Properties

| Property | Predicted Value | Source |

| Topological Polar Surface Area (TPSA) | 52.32 Ų | ChemScene[1] |

| LogP | 1.2111 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Rotatable Bonds | 2 | ChemScene[1] |

| Monoisotopic Mass | 171.12593 Da | PubChem[2] |

Spectroscopic Data (Inferred)

While experimental spectra for Methyl 2-(1-aminocyclohexyl)acetate are not found in the surveyed literature, the expected spectral characteristics can be inferred from its structural analogue, gabapentin, and general principles of spectroscopy.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the protons of the cyclohexyl ring, the methylene protons of the acetate group, the methoxy protons of the ester, and the amine protons. The cyclohexyl protons would likely appear as a complex multiplet in the region of 1.3-1.6 ppm. The methylene protons adjacent to the carbonyl group would be expected around 2.4 ppm as a singlet. The methyl ester protons would present as a sharp singlet around 3.7 ppm. The amine protons would likely be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

13C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum would be expected to show distinct signals for the carbonyl carbon of the ester (around 175 ppm), the methoxy carbon (around 52 ppm), the quaternary carbon of the cyclohexane ring attached to the nitrogen and acetate groups (around 40-50 ppm), the methylene carbon of the acetate group, and the carbons of the cyclohexyl ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by the following key absorption bands:

-

N-H stretching: A broad absorption in the region of 3300-3500 cm-1 corresponding to the primary amine.

-

C-H stretching: Absorptions in the 2850-2950 cm-1 region from the alkyl groups.

-

C=O stretching: A strong, sharp absorption around 1735-1750 cm-1, characteristic of the ester carbonyl group.

-

C-O stretching: An absorption in the 1000-1300 cm-1 region for the ester C-O bond.

-

N-H bending: An absorption around 1600 cm-1.

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) at m/z 171 would be expected. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 31), the carbomethoxy group (-COOCH₃, m/z 59), and fragmentation of the cyclohexane ring.

Synthesis and Experimental Protocols (Proposed)

A definitive, published experimental protocol for the synthesis of Methyl 2-(1-aminocyclohexyl)acetate is not available. However, a plausible synthetic route can be proposed based on established methods for the synthesis of gabapentin and its analogues.[3][4][5] One such proposed pathway is the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of Methyl 2-(1-aminocyclohexyl)acetate.

Proposed Experimental Protocol

This protocol is a conceptual outline and would require optimization.

Step 1: Synthesis of Gabapentin (as an intermediate) A common route to gabapentin involves the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide.[3][4] This intermediate is typically prepared from 1,1-cyclohexanediacetic acid.

Step 2: Esterification of Gabapentin

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve gabapentin in an excess of anhydrous methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, dropwise to the cooled methanolic solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Biological Activity and Signaling Pathways (Inferred)

There is no direct experimental evidence describing the biological activity or the signaling pathways modulated by Methyl 2-(1-aminocyclohexyl)acetate. However, given its close structural similarity to gabapentin, it is plausible that it may exhibit similar pharmacological properties.

Gabapentin is known to exert its effects by binding to the α2δ-1 subunit of voltage-gated calcium channels.[6] This interaction is thought to reduce the release of excitatory neurotransmitters in the central nervous system. It is conceivable that Methyl 2-(1-aminocyclohexyl)acetate could act as a prodrug of gabapentin, being hydrolyzed in vivo to the active carboxylic acid. Alternatively, the ester itself might possess some affinity for the α2δ-1 subunit or other currently unknown targets.

Potential Logical Relationship for Biological Activity:

Caption: Inferred biological mechanism of action.

Conclusion

Methyl 2-(1-aminocyclohexyl)acetate is a molecule with potential for further investigation, particularly as a possible prodrug or analogue of gabapentin. This guide has provided a summary of its known and inferred properties. Future research should focus on obtaining experimental spectroscopic data to confirm its structure, optimizing a synthetic route, and conducting biological assays to determine its pharmacological profile and potential therapeutic applications. The lack of extensive public data underscores the opportunity for novel research in this area.

References

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - Methyl 2-(1-aminocyclohexyl)acetate (C9H17NO2) [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 4. Gabapentin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of conformationally restricted Gabapentin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 2-(1-aminocyclohexyl)acetate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(1-aminocyclohexyl)acetate is a chemical compound of significant interest in pharmaceutical development and neuroscience research. As a derivative of cyclohexylacetic acid, it serves as a key intermediate in the synthesis of various bioactive molecules, including analgesics and potential treatments for neurological disorders. This document provides an in-depth overview of its chemical identity, physicochemical properties, a generalized synthetic protocol, and its potential biological significance.

Chemical Identity and Physicochemical Properties

Methyl 2-(1-aminocyclohexyl)acetate, also known by its IUPAC name, is a cycloaliphatic amino acid ester. Its hydrochloride salt form is often utilized to enhance solubility in drug formulation processes[1]. The fundamental properties of this compound are summarized below.

Table 1: Chemical and Physical Properties of Methyl 2-(1-aminocyclohexyl)acetate

| Property | Value | Source |

| IUPAC Name | methyl 2-(1-aminocyclohexyl)acetate | ChemScene |

| Synonym(s) | (1-Amino-cyclohexyl)-acetic acid methyl ester | [2] |

| CAS Number | 178242-64-3 | [2][3] |

| Molecular Formula | C₉H₁₇NO₂ | [2][3] |

| Molecular Weight | 171.24 g/mol | [2][3] |

| Purity | ≥98% (Commercially available) | [3] |

| SMILES | COC(=O)CC1(CCCCC1)N | [3] |

Note: Properties for related compounds, such as the hydrochloride salt (CAS: 1016258-17-5), may differ slightly. The molecular weight of the hydrochloride salt is 207.7 g/mol [1].

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the direct synthesis of Methyl 2-(1-aminocyclohexyl)acetate are not extensively published in readily available literature, a general synthetic route can be conceptualized based on established organic chemistry principles and synthesis of structurally related compounds like Gabapentin[4]. A plausible approach involves the Strecker synthesis or a related cyanation/hydrolysis/esterification sequence starting from cyclohexanone.

Generalized Synthetic Protocol

A potential synthetic pathway is outlined below. This protocol is illustrative and would require optimization for laboratory or industrial-scale production.

-

Formation of α-aminonitrile: Cyclohexanone is reacted with an alkali metal cyanide (e.g., sodium cyanide) and ammonium chloride in a suitable solvent (e.g., aqueous ethanol). This reaction forms 1-aminocyclohexanecarbonitrile.

-

Hydrolysis of the Nitrile: The resulting α-aminonitrile is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, yielding 1-aminocyclohexylacetic acid.

-

Esterification: The final step is the esterification of the carboxylic acid group. This is typically achieved by reacting the amino acid with methanol in the presence of a strong acid catalyst, such as thionyl chloride or sulfuric acid, to produce Methyl 2-(1-aminocyclohexyl)acetate.

The workflow for this generalized synthesis is depicted in the following diagram.

Caption: Generalized workflow for the synthesis of Methyl 2-(1-aminocyclohexyl)acetate.

Biological Activity and Research Applications

Methyl 2-(1-aminocyclohexyl)acetate and its derivatives are valuable in medicinal chemistry and neuroscience. The core structure is related to that of Gabapentin, a well-known anticonvulsant and analgesic.

Role in Pharmaceutical Development

This compound primarily serves as a building block or intermediate in the synthesis of more complex pharmaceutical agents[1]. Its structural motif is found in molecules designed to target the central nervous system. Researchers utilize this intermediate for developing novel analgesics and anti-inflammatory drugs[1].

Applications in Neuroscience

The ability of cyclohexyl derivatives to exhibit biological activity makes this compound a valuable tool in neuroscience research[1]. It is used in studies exploring potential treatments for neurological conditions such as depression and anxiety, likely due to its potential to interact with neurotransmitter systems[1]. The structural similarity to GABA (gamma-aminobutyric acid) suggests that its derivatives might act as GABA analogs, influencing GABAergic neurotransmission.

The potential mechanism of action for drugs derived from this intermediate could involve modulation of GABAergic pathways, which are central to regulating neuronal excitability.

Caption: Conceptual pathway from intermediate to therapeutic application.

Conclusion

Methyl 2-(1-aminocyclohexyl)acetate is a versatile chemical intermediate with significant potential in the field of drug discovery and development. Its stable and easy-to-handle nature makes it a valuable component in both academic and industrial research settings[1]. Further investigation into the synthesis of novel derivatives and their pharmacological profiling is warranted to fully explore the therapeutic potential of this chemical scaffold.

References

An In-depth Technical Guide to Methyl 2-(1-aminocyclohexyl)acetate (CAS 178242-64-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(1-aminocyclohexyl)acetate, with the CAS number 178242-64-3, is a chemical compound that belongs to the class of amino acid esters. Structurally, it features a cyclohexyl ring substituted with both an amino group and an acetate methyl ester group at the same carbon atom. This arrangement makes it a derivative of a geminal amino acid. While public domain information on this specific molecule is limited, its structural motifs suggest its potential utility as a building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents and research chemicals. Chemical suppliers list it as an intermediate for scientific research and chemical synthesis.[1] This guide aims to consolidate the available technical data for this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of Methyl 2-(1-aminocyclohexyl)acetate are summarized in the table below. These data are compiled from various chemical supplier databases and computational predictions.

| Property | Value | Source |

| CAS Number | 178242-64-3 | ChemScene[2] |

| Molecular Formula | C₉H₁₇NO₂ | ChemScene[2] |

| Molecular Weight | 171.24 g/mol | ChemScene[2] |

| Synonyms | methyl (1-aminocyclohexyl)acetate | ChemScene[2] |

| Boiling Point (Predicted) | 228.9 ± 13.0 °C | |

| Density (Predicted) | 1.007 ± 0.06 g/cm³ | |

| pKa (Predicted) | 9.32 ± 0.70 | |

| Topological Polar Surface Area (TPSA) | 52.32 Ų | ChemScene |

| LogP (Predicted) | 1.2111 | ChemScene |

| Hydrogen Bond Acceptors | 3 | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

| Rotatable Bonds | 2 | ChemScene |

| SMILES | COC(=O)CC1(CCCCC1)N | ChemScene[2] |

Synthesis

A patent for the synthesis of Gabapentin describes a process that utilizes a structurally related intermediate, methyl 1-(nitromethyl)cyclohexyl-acetate. This suggests a potential synthetic pathway where the nitro group of this intermediate is reduced to an amine to yield Methyl 2-(1-aminocyclohexyl)acetate.

Potential Applications in Research and Drug Discovery

While there is no specific, publicly available research detailing the biological activity or pharmacological profile of Methyl 2-(1-aminocyclohexyl)acetate, its classification as a research intermediate and a building block by chemical suppliers indicates its role in the synthesis of more complex molecules. The presence of a primary amine and an ester functional group on a rigid cyclic scaffold makes it a versatile starting material for creating libraries of compounds for screening in drug discovery programs. The aminocyclohexyl moiety is a feature in some bioactive molecules, and this compound could be used to explore structure-activity relationships in various therapeutic areas.

Biological Activity and Mechanism of Action

As of the current date, there are no published studies that describe the biological activity, mechanism of action, or involvement in any signaling pathways for Methyl 2-(1-aminocyclohexyl)acetate. Its primary role appears to be that of a synthetic intermediate rather than an end-product with known biological functions.

Experimental Protocols

Due to the absence of published research on the applications of Methyl 2-(1-aminocyclohexyl)acetate, there are no established and cited experimental protocols for its use in biological or pharmacological assays.

Conclusion

Methyl 2-(1-aminocyclohexyl)acetate (CAS 178242-64-3) is a commercially available chemical intermediate with potential applications in synthetic and medicinal chemistry. While a comprehensive body of public research on this specific compound is lacking, its chemical structure provides a foundation for its use in the generation of novel molecules for drug discovery and other scientific research. Further studies are required to elucidate any intrinsic biological activity and to fully realize its potential as a building block in the development of new chemical entities.

References

A Technical Guide to the Spectroscopic Characterization of Methyl 2-(1-aminocyclohexyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(1-aminocyclohexyl)acetate is a small organic molecule of interest in medicinal chemistry and drug development. Its structural elucidation and characterization are fundamentally reliant on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive overview of the expected spectroscopic data for this compound.

It is important to note that while predicted data for Methyl 2-(1-aminocyclohexyl)acetate is available, comprehensive experimental spectra are not readily found in public databases. Therefore, this guide also includes data for the closely related structural isomer, Methyl 2-(1-(aminomethyl)cyclohexyl)acetate, also known as Gabapentin methyl ester, to provide a valuable comparative reference for researchers.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. For Methyl 2-(1-aminocyclohexyl)acetate, with a molecular formula of C₉H₁₇NO₂, the expected monoisotopic mass is approximately 171.12593 Da. The following table summarizes the predicted m/z values for various adducts that may be observed in an electrospray ionization (ESI) mass spectrum.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 172.13321 |

| [M+Na]⁺ | 194.11515 |

| [M+K]⁺ | 210.08909 |

| [M+NH₄]⁺ | 189.15975 |

| [M-H]⁻ | 170.11865 |

| [M+HCOO]⁻ | 216.12413 |

| [M+CH₃COO]⁻ | 230.13978 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Methyl 2-(1-aminocyclohexyl)acetate is expected to show characteristic absorption bands for its amine, ester, and aliphatic moieties.

| Wavenumber Range (cm⁻¹) | Functional Group & Vibration | Description of Expected Signal |

| 3400-3250 | N-H Stretch (Amine) | A medium to weak, sharp peak (or a doublet for a primary amine) is expected. |

| 2960-2850 | C-H Stretch (Aliphatic) | Strong, sharp peaks corresponding to the stretching of C-H bonds in the cyclohexane ring and methyl group. |

| 1750-1735 | C=O Stretch (Ester) | A strong, sharp absorption band, which is highly characteristic of the carbonyl group in the ester.[2] |

| 1250-1230 | C-O Stretch (Ester) | A strong, sharp peak corresponding to the C-O single bond stretch of the ester group.[2] |

| 1650-1580 | N-H Bend (Amine) | A medium intensity, broad band resulting from the bending vibration of the N-H bonds. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Due to the lack of direct experimental data for Methyl 2-(1-aminocyclohexyl)acetate, the following tables provide predicted chemical shifts based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum will show signals for the protons of the cyclohexane ring, the methylene group adjacent to the ester, the methyl group of the ester, and the amine protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.7 | Singlet | 3H | -OCH₃ |

| ~ 2.3 | Singlet | 2H | -CH₂-COO- |

| 1.2 - 1.6 | Multiplet | 10H | Cyclohexane ring protons |

| Variable (broad) | Singlet | 2H | -NH₂ |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on all the unique carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 173 | C=O (Ester) |

| ~ 58 | Quaternary Carbon (C-NH₂) |

| ~ 52 | -OCH₃ |

| ~ 45 | -CH₂-COO- |

| ~ 35 | Cyclohexane ring carbons (α to quaternary C) |

| ~ 25 | Cyclohexane ring carbon (γ to quaternary C) |

| ~ 22 | Cyclohexane ring carbons (β to quaternary C) |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data. The following are generalized protocols for the analysis of a small organic molecule like Methyl 2-(1-aminocyclohexyl)acetate.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation : Dissolve 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry 5 mm NMR tube.[3][4] Ensure the sample is fully dissolved; if not, filter the solution to remove any particulate matter.[5]

-

Instrument Setup : Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is "locked" onto the deuterium signal of the solvent.[6] The magnetic field homogeneity is optimized by a process called "shimming".

-

Data Acquisition : For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing : The acquired FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

IR Spectroscopy (FT-IR)

A common and convenient method for solid samples is using an Attenuated Total Reflectance (ATR) accessory.[7]

-

Background Spectrum : Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.

-

Sample Application : Place a small amount of the solid sample onto the center of the ATR crystal.[8] Apply consistent pressure with the built-in press to ensure good contact between the sample and the crystal surface.[7]

-

Sample Spectrum Acquisition : Acquire the infrared spectrum of the sample, typically over a range of 4000-400 cm⁻¹.[8] To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.[8]

-

Data Processing : The final spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique suitable for polar molecules.

-

Sample Preparation : Dissolve a small amount of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with mass spectrometry, such as methanol, acetonitrile, or a mixture with water.[9] The solution should be free of non-volatile salts or buffers.

-

Infusion : The sample solution is introduced into the ESI source at a constant flow rate using a syringe pump.

-

Ionization : A high voltage is applied to the tip of the infusion capillary, causing the sample solution to form a fine spray of charged droplets.[10] A heated desolvating gas (typically nitrogen) aids in solvent evaporation, leading to the formation of gas-phase ions.[10]

-

Mass Analysis : The generated ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

- 1. PubChemLite - Methyl 2-(1-aminocyclohexyl)acetate (C9H17NO2) [pubchemlite.lcsb.uni.lu]

- 2. infrared spectrum of methyl ethanoate C3H6O2 CH3COOCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 5. How to make an NMR sample [chem.ch.huji.ac.il]

- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

Technical Guide: Physical and Chemical Characteristics of Methyl 2-(1-aminocyclohexyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(1-aminocyclohexyl)acetate is a substituted amino acid ester of significant interest in pharmaceutical research and development. Its structural motif, featuring a quaternary carbon center on a cyclohexane ring, makes it a valuable building block and a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it serves as a precursor in the production of anticonvulsant and analgesic drugs, such as gabapentin. This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 2-(1-aminocyclohexyl)acetate, its hydrochloride salt, and its pivotal role in synthetic medicinal chemistry.

Chemical Identity

| Identifier | Value |

| Chemical Name | Methyl 2-(1-aminocyclohexyl)acetate |

| Synonyms | (1-Aminocyclohexyl)acetic acid methyl ester, Methyl (1-aminocyclohexyl)acetate |

| CAS Number | 178242-64-3[1][2][3][4] |

| Molecular Formula | C₉H₁₇NO₂[1][2] |

| Molecular Weight | 171.24 g/mol [1][2] |

| Chemical Structure |  |

Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 228.9 °C at 760 mmHg | Experimental |

| Density | 1.007 g/cm³ | Experimental |

| Refractive Index | 1.463 | Experimental |

| Flash Point | 96 °C | Experimental |

| Topological Polar Surface Area (TPSA) | 52.32 Ų | Computational[1] |

| LogP (Octanol-Water Partition Coefficient) | 1.2111 | Computational[1] |

| Hydrogen Bond Donors | 1 | Computational[1] |

| Hydrogen Bond Acceptors | 3 | Computational[1] |

| Rotatable Bonds | 2 | Computational[1] |

Hydrochloride Salt

Methyl 2-(1-aminocyclohexyl)acetate is also available as a hydrochloride salt, which often exhibits improved solubility and stability, making it more suitable for certain applications in drug formulation and synthesis.

| Identifier | Value |

| Chemical Name | Methyl 2-(1-aminocyclohexyl)acetate hydrochloride |

| CAS Number | 1016258-17-5 |

| Molecular Formula | C₉H₁₇NO₂·HCl |

| Molecular Weight | 207.7 g/mol |

Role in Pharmaceutical Synthesis

Methyl 2-(1-aminocyclohexyl)acetate is a critical intermediate in the synthesis of several pharmaceutical compounds. Its primary application lies in the production of gabapentin, a widely used medication for epilepsy and neuropathic pain. The structural framework of this molecule allows for further chemical modifications to generate a diverse range of biologically active molecules. Its utility extends to the development of novel analgesics and anti-inflammatory drugs, as well as agents targeting neurological disorders.

The following diagram illustrates the logical relationship of Methyl 2-(1-aminocyclohexyl)acetate as a key building block in the development of therapeutic agents.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of Methyl 2-(1-aminocyclohexyl)acetate are not widely published in readily accessible scientific literature, likely due to their proprietary nature. However, a general synthetic approach can be inferred from the synthesis of related compounds like gabapentin. A plausible synthetic route would involve the following conceptual steps:

A common method for the synthesis of α-amino acids is the Strecker synthesis, which could be adapted for this molecule. This would involve the reaction of cyclohexanone with an amine source and a cyanide source, followed by hydrolysis and subsequent esterification. Another potential route is the Bucherer-Bergs reaction, which utilizes a ketone, ammonium carbonate, and a cyanide source to form a hydantoin, which can then be hydrolyzed to the amino acid and subsequently esterified.

Spectral Data

Comprehensive, experimentally-derived spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for Methyl 2-(1-aminocyclohexyl)acetate are not available in the public domain. For definitive structural confirmation and purity assessment, researchers would need to acquire this data through their own analytical experiments.

Safety, Handling, and Storage

For detailed safety and handling information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions for handling chemicals of this nature include:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt should be stored at 0-8°C.

-

Purity: Commercially available products typically have a purity of ≥98%.[1]

Conclusion

Methyl 2-(1-aminocyclohexyl)acetate is a compound of considerable importance in medicinal chemistry, primarily serving as a key intermediate in the synthesis of gabapentin and other potential therapeutics. While some of its fundamental physical properties have been reported, a complete experimental characterization, including melting point, solubility, and comprehensive spectral data, is not publicly available. This guide consolidates the existing knowledge on this compound to aid researchers and professionals in drug discovery and development. Further investigation into its properties and synthetic methodologies would be highly valuable to the scientific community.

References

A Technical Guide to the Core Intermediates in Gabapentin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Gabapentin, an active pharmaceutical ingredient (API) widely used for the management of neuropathic pain and seizures, is synthesized through various chemical pathways. The efficiency, scalability, and cost-effectiveness of its production are critically dependent on the strategic selection of synthetic routes and the purity of key intermediates. This technical guide provides an in-depth analysis of the core intermediates involved in the most prominent industrial synthesis of gabapentin, focusing on the widely adopted Hofmann rearrangement route, alongside other notable methodologies.

The Hofmann Rearrangement Pathway: A Dominant Industrial Method

The most prevalent and economically viable method for the large-scale synthesis of gabapentin revolves around the Hofmann rearrangement of an amide. This pathway is favored for its relatively high yields and the manageable safety profile of the involved reagents.[1][2] The synthesis originates from 1,1-cyclohexanediacetic acid and proceeds through several critical intermediates.

Key Intermediates in the Hofmann Rearrangement Route:

-

1,1-Cyclohexanediacetic Acid: This dicarboxylic acid serves as the foundational starting material for the Hofmann route. It is typically synthesized via the Guareschi reaction, involving the condensation of cyclohexanone and ethyl cyanoacetate in the presence of ammonia.[3]

-

1,1-Cyclohexanediacetic Anhydride: The diacetic acid is then converted to its corresponding cyclic anhydride. This intermediate is crucial as its reactive anhydride functional group readily undergoes nucleophilic attack, a key step for introducing the necessary nitrogen atom into the molecule.[4][5] The formation of the anhydride is typically achieved by heating the diacetic acid with a dehydrating agent like acetic anhydride.[6][7]

-

1,1-Cyclohexanediacetic Acid Monoamide: The anhydride is subsequently reacted with ammonia to yield the monoamide.[6][8][9] This intermediate is the direct precursor to the Hofmann rearrangement and its purity is paramount for the success of the subsequent step.

The overall workflow for this synthetic pathway is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Gabapentin synthesis - chemicalbook [chemicalbook.com]

- 8. Gabapentin - Wikipedia [en.wikipedia.org]

- 9. EP3604272A1 - Process for the preparation of gabapentin - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stereochemistry of Cyclohexyl-Substituted Amino Esters

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemical aspects of cyclohexyl-substituted amino esters, a class of compounds with significant applications in medicinal chemistry and drug development. The stereoisomers of these molecules often exhibit distinct pharmacological and toxicological profiles, making a thorough understanding of their synthesis, separation, and characterization essential.

Conformational Analysis of the Cyclohexane Ring: The Foundation of Stereocontrol

The stereochemical outcome of reactions involving cyclohexyl-substituted amino esters is intrinsically linked to the conformational preferences of the cyclohexane ring. The chair conformation is the most stable arrangement, minimizing both angle and torsional strain.[1] Substituents on the cyclohexane ring can occupy either axial or equatorial positions, with larger substituents favoring the less sterically hindered equatorial position to avoid 1,3-diaxial interactions.[2]

The relative energies of different conformations (chair, boat, and twist-boat) are crucial for predicting the stereoselectivity of reactions. The twist-boat conformation can be more stable than the chair form in certain highly substituted cyclohexanes, such as cis-1,4-di-tert-butylcyclohexane.[3][4]

Table 1: Relative Energies of Cyclohexane Conformations

| Conformation | Relative Energy (kcal/mol) | Key Strain Features |

| Chair | 0 | No angle or torsional strain |

| Twist-Boat | 5.5 | Reduced flagpole interactions compared to boat |

| Boat | 6.9 | Significant flagpole steric strain and torsional strain |

| Half-Chair | 10.8 | High angle and torsional strain (transition state) |

Note: Energy values are approximate and can vary with substitution.

Stereoselective Synthesis of Cyclohexyl-Substituted Amino Esters

The synthesis of stereochemically pure cyclohexyl-substituted amino esters is a key challenge. Several strategies have been developed to control the stereochemistry during synthesis, including substrate-controlled and catalyst-controlled methods.

Diastereoselective Synthesis

Diastereoselective approaches aim to favor the formation of one diastereomer over others. This can be achieved by utilizing chiral auxiliaries or by taking advantage of the inherent stereochemical biases of the starting materials.

Table 2: Examples of Diastereoselective Synthesis

| Reaction Type | Substrate | Reagent/Catalyst | Diastereomeric Ratio (dr) | Reference |

| Michael Addition | Cyclohexyl-derived enolate | Chiral imine | >95:5 | [5] |

| Strecker Synthesis | Substituted cyclohexanone | (S)-α-methylbenzylamine | up to 98:2 | [6] |

| Asymmetric Alkylation | Chiral amide dianion | Alkyl halide | 65:35 to 86:14 | [7] |

Enantioselective Synthesis

Enantioselective methods are employed to produce a specific enantiomer. Asymmetric catalysis, particularly using chiral transition metal complexes or organocatalysts, is a powerful tool in this regard. The Sharpless Asymmetric Aminohydroxylation is a notable example, allowing for the direct synthesis of chiral amino alcohols from olefins, which can then be converted to the desired amino esters.[6][8][9][10]

Chiral Resolution of Racemic Cyclohexyl-Substituted Amino Esters

When stereoselective synthesis is not feasible or provides insufficient purity, chiral resolution of a racemic mixture is employed. Common techniques include enzymatic resolution and chiral chromatography.

Enzymatic Resolution

Enzymes, particularly lipases and proteases, can selectively catalyze the reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.[3][11] Lipases are widely used for the kinetic resolution of racemic amino acid esters through hydrolysis or transesterification.[3][12]

-

Substrate Preparation: Dissolve the racemic N-protected cyclohexyl amino ester in a suitable organic solvent (e.g., toluene or hexane).

-

Enzyme Addition: Add a commercially available lipase (e.g., Candida antarctica lipase B, CAL-B) immobilized on a solid support.

-

Acyl Donor/Acceptor: For transesterification, add an acyl donor (e.g., vinyl acetate). For hydrolysis, add a controlled amount of water.

-

Reaction Monitoring: Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached.

-

Work-up and Separation: Filter off the immobilized enzyme. Separate the unreacted ester (one enantiomer) from the product (the other enantiomer, now as an acid or a different ester) using standard chromatographic techniques.

-

Deprotection: Remove the protecting groups from the separated enantiomers to obtain the final products.

Chiral Chromatography

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[13][14][15][16][17] Polysaccharide-based CSPs are among the most versatile and widely used for this purpose.[13][14]

Table 3: Chiral HPLC Conditions for Separation of Cyclohexyl Amino Ester Enantiomers

| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |

| N-Boc-cyclohexylglycine methyl ester | Chiralcel OD-H | Hexane/Isopropanol (90:10) | 1.0 | UV (220 nm) | [14] |

| N-Cbz-cyclohexylalanine ethyl ester | Chiralpak AD-H | Hexane/Ethanol (80:20) | 0.8 | UV (254 nm) | [14] |

| N-dansyl-cyclohexylglycine | Astec CHIROBIOTIC T | Methanol/Acetic Acid/Triethylamine (100:0.1:0.1) | 1.0 | Fluorescence | [16] |

Spectroscopic and Crystallographic Analysis for Stereochemical Determination

The absolute and relative stereochemistry of cyclohexyl-substituted amino esters is determined using a combination of techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography being the most definitive.

NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is invaluable for determining the relative stereochemistry of diastereomers. The coupling constants (J-values) between protons on the cyclohexane ring can provide information about their dihedral angles and thus their relative orientation (axial or equatorial). The Nuclear Overhauser Effect (NOE) can be used to establish through-space proximity between protons, further aiding in stereochemical assignment.[18] For determining enantiomeric purity, chiral solvating agents (e.g., Mosher's acid) can be used to induce chemical shift differences between the enantiomers.[10][19]

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous determination of the absolute stereochemistry of a chiral molecule. By analyzing the diffraction pattern of a single crystal, a three-dimensional model of the molecule can be generated, revealing the precise arrangement of atoms in space.[9]

The Role of Stereochemistry in Biological Activity

The three-dimensional structure of a molecule is critical for its interaction with biological targets such as receptors and enzymes. Consequently, the different stereoisomers of a cyclohexyl-substituted amino ester can exhibit vastly different pharmacological activities.[20][21]

A prominent example is the case of gabapentin and its (S)-enantiomer, pregabalin. Both are γ-amino acid analogues used to treat epilepsy and neuropathic pain. Their primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels.[22][23][24] However, pregabalin ((S)-3-isobutyl-GABA) exhibits a significantly higher binding affinity for this target and has a more predictable pharmacokinetic profile compared to the racemic gabapentin.[24][25][26]

Signaling Pathway: Modulation of Voltage-Gated Calcium Channels

Caption: Mechanism of action of pregabalin and gabapentin.

Experimental Workflows and Logical Relationships

Experimental Workflow: From Racemate to Pure Enantiomers

Caption: General workflow for stereoisomer separation and analysis.

Logical Relationship: Factors Influencing Stereoselectivity

Caption: Key factors influencing the stereoselectivity of reactions.

Conclusion

The stereochemistry of cyclohexyl-substituted amino esters is a critical determinant of their chemical and biological properties. A thorough understanding of the conformational preferences of the cyclohexane ring, coupled with the application of robust stereoselective synthetic and resolution techniques, is paramount for the development of novel therapeutics. The analytical methodologies outlined in this guide provide the necessary tools for the unambiguous characterization of these stereochemically complex molecules, enabling researchers to elucidate structure-activity relationships and advance drug discovery programs.

References

- 1. Visualizing organic chemistry - Visualize Organic Chemistry [visualizeorgchem.com]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 14. yakhak.org [yakhak.org]

- 15. phx.phenomenex.com [phx.phenomenex.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]

- 20. chemrxiv.org [chemrxiv.org]

- 21. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A study comparing the actions of gabapentin and pregabalin on the electrophysiological properties of cultured DRG neurones from neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The mechanisms of action of gabapentin and pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. droracle.ai [droracle.ai]

- 25. benchchem.com [benchchem.com]

- 26. psychscenehub.com [psychscenehub.com]

Methodological & Application

Experimental protocol for using Methyl 2-(1-aminocyclohexyl)acetate

For Research Use Only

Introduction

Methyl 2-(1-aminocyclohexyl)acetate is a chemical intermediate with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol .[1][2] While this compound itself is not extensively studied for its biological activity, its structure bears a strong resemblance to the gabapentinoid class of drugs. Gabapentinoids, such as gabapentin and pregabalin, are widely used for the treatment of neuropathic pain and certain types of seizures.[3] The core structure of these drugs features a gamma-amino acid analogue constrained by a cyclohexyl ring.

The primary mechanism of action for gabapentinoids involves their high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[4][5] This interaction is thought to reduce the release of excitatory neurotransmitters, such as glutamate and substance P, thereby dampening neuronal hyperexcitability.[4][6] Given the structural similarity, it is hypothesized that Methyl 2-(1-aminocyclohexyl)acetate may serve as a novel ligand for the α2δ-1 subunit.

This document provides a detailed, hypothetical experimental protocol for characterizing the binding affinity of Methyl 2-(1-aminocyclohexyl)acetate to the human α2δ-1 subunit using a competitive radioligand binding assay.

Data Presentation

The following table is a template for presenting the results obtained from the competitive binding assay. It allows for a clear comparison of the binding affinities of the test compound, a known reference compound (positive control), and a negative control.

| Compound | Test Concentration Range | IC₅₀ (nM) | Kᵢ (nM) |

| Methyl 2-(1-aminocyclohexyl)acetate | 1 pM - 100 µM | TBD | TBD |

| Gabapentin (Reference) | 1 pM - 100 µM | TBD | TBD |

| Unrelated Compound (Negative Control) | 1 pM - 100 µM | TBD | TBD |

TBD: To Be Determined from experimental data.

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for α2δ-1

This protocol describes the methodology to determine the binding affinity (Kᵢ) of Methyl 2-(1-aminocyclohexyl)acetate for the human α2δ-1 subunit of voltage-gated calcium channels by measuring its ability to displace a known radioligand, [³H]-Gabapentin.

1. Materials and Equipment

-

Test Compound: Methyl 2-(1-aminocyclohexyl)acetate

-

Reference Compound: Gabapentin

-

Radioligand: [³H]-Gabapentin (Specific Activity > 20 Ci/mmol)

-

Membrane Preparation: Human recombinant α2δ-1 subunit expressed in a suitable cell line (e.g., HEK293 or CHO cells), membrane fraction.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Scintillation Cocktail

-

96-well microplates

-

Filter mats (e.g., GF/C filters, presoaked in 0.3% polyethyleneimine)

-

Cell harvester

-

Liquid scintillation counter

-

Pipettes and general laboratory equipment

2. Experimental Workflow Diagram

Caption: Workflow for the α2δ-1 competitive binding assay.

3. Step-by-Step Procedure

-

Reagent Preparation:

-

Prepare serial dilutions of Methyl 2-(1-aminocyclohexyl)acetate and Gabapentin in Assay Buffer. A typical concentration range would be from 1 pM to 100 µM.

-

Dilute the [³H]-Gabapentin stock in Assay Buffer to a final working concentration (typically at or near its Kₑ value for the α2δ-1 subunit).

-

On the day of the assay, thaw the α2δ-1 membrane preparation on ice and resuspend it in the final Assay Buffer to a predetermined optimal protein concentration.[7]

-

-

Assay Setup:

-

The assay is performed in a 96-well plate with a final volume of 250 µL per well.[7]

-

Total Binding: Add 150 µL of membrane preparation, 50 µL of Assay Buffer, and 50 µL of [³H]-Gabapentin.

-

Non-specific Binding (NSB): Add 150 µL of membrane preparation, 50 µL of a high concentration of unlabeled Gabapentin (e.g., 10 µM), and 50 µL of [³H]-Gabapentin.

-

Test Compound Wells: Add 150 µL of membrane preparation, 50 µL of the corresponding Methyl 2-(1-aminocyclohexyl)acetate dilution, and 50 µL of [³H]-Gabapentin.[8]

-

Reference Compound Wells: Add 150 µL of membrane preparation, 50 µL of the corresponding Gabapentin dilution, and 50 µL of [³H]-Gabapentin.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[7]

-

-

Filtration and Washing:

-

Terminate the incubation by rapid vacuum filtration through a GF/C filter mat using a cell harvester.[7] This separates the membrane-bound radioligand from the unbound.

-

Quickly wash the filters four times with ice-cold Wash Buffer to remove any remaining unbound radioligand.

-

-

Counting:

-

Dry the filter mat, add a scintillation cocktail, and count the radioactivity (in counts per minute, CPM) for each well using a liquid scintillation counter.[7]

-

4. Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[9]

-

-

Generate Competition Curve:

-

For each concentration of the test and reference compounds, calculate the percentage of specific binding relative to the control (wells with no competing compound).

-

Plot the percentage of specific binding against the logarithm of the compound concentration.

-

-

Determine IC₅₀:

-

Use a non-linear regression curve-fitting software (e.g., Prism) to fit the competition curve and determine the IC₅₀ value for each compound. The IC₅₀ is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.[8]

-

-

Calculate Kᵢ:

-

Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.[7]

-

-

Hypothetical Signaling Pathway

Binding of a ligand like Methyl 2-(1-aminocyclohexyl)acetate to the α2δ-1 subunit of VGCCs is hypothesized to initiate a signaling cascade that reduces neuronal excitability. The diagram below illustrates this potential pathway.

Caption: Hypothetical signaling pathway for an α2δ-1 ligand.

References

- 1. chemscene.com [chemscene.com]

- 2. Methyl 2-(4-aminocyclohexyl)acetate | C9H17NO2 | CID 4190459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Gabapentin - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Gabapentin? [synapse.patsnap.com]

- 5. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Mechanisms and Therapeutic Potential of Gabapentin with a Focus on Topical Formulations to Treat Ocular Surface Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 9. revvity.com [revvity.com]

Application Notes and Protocols for Methyl 2-(1-aminocyclohexyl)acetate as a Pharmaceutical Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(1-aminocyclohexyl)acetate is a versatile bifunctional molecule containing both a primary amine and a methyl ester functionality attached to a central cyclohexyl scaffold. This unique structural arrangement makes it a valuable precursor in the synthesis of a variety of biologically active molecules. Its utility is particularly notable in the development of therapeutics targeting the central nervous system, including analgesics, anti-inflammatory agents, and treatments for neurological disorders. The hydrochloride salt of this compound is often used to improve solubility and stability.[1] This document provides detailed application notes and experimental protocols for the use of Methyl 2-(1-aminocyclohexyl)acetate in pharmaceutical synthesis, with a focus on the preparation of derivatives analogous to known therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-(1-aminocyclohexyl)acetate is provided in the table below.

| Property | Value | Reference |

| CAS Number | 178242-64-3 | [2][3][4][5] |

| Molecular Formula | C₉H₁₇NO₂ | [2][3][5] |

| Molecular Weight | 171.24 g/mol | [2][3][5] |

| Appearance | Not specified, likely an oil or low-melting solid | |

| Storage | Store at 0-8°C | [1] |

Applications in Pharmaceutical Synthesis

Methyl 2-(1-aminocyclohexyl)acetate serves as a key building block for the synthesis of more complex molecules with therapeutic potential. The primary amine allows for a wide range of derivatization reactions, such as N-acylation, N-alkylation, and urea/thiourea formation, while the ester group can be hydrolyzed, reduced, or converted to other functional groups.

A significant application lies in the synthesis of analogs of drugs targeting dopamine receptors. For instance, the structurally related compound, (trans-4-aminocyclohexyl)-acetic acid ethyl ester, is a crucial intermediate in the synthesis of the antipsychotic drug Cariprazine, which acts as a dopamine D2 and D3 receptor partial agonist. The cyclohexylacetic acid moiety is a key structural element for these types of neurologically active agents.

Experimental Protocols

The following protocols describe the general procedures for the derivatization of Methyl 2-(1-aminocyclohexyl)acetate.

Protocol 1: General N-Acylation using an Acyl Chloride

This protocol outlines the procedure for the acylation of the primary amine of Methyl 2-(1-aminocyclohexyl)acetate with an acyl chloride to form an amide linkage.

Materials:

-

Methyl 2-(1-aminocyclohexyl)acetate

-

Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or other non-nucleophilic base

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 2-(1-aminocyclohexyl)acetate (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution and stir for 5-10 minutes.

-

Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Quantitative Data Example (Hypothetical):

| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Yield (%) |

| Methyl 2-(1-aminocyclohexyl)acetate | Benzoyl Chloride | TEA | DCM | 4 | 85 |

| Methyl 2-(1-aminocyclohexyl)acetate | Acetyl Chloride | Pyridine | THF | 3 | 92 |

Protocol 2: Synthesis of a Urea Derivative

This protocol describes the formation of a urea linkage from the primary amine of Methyl 2-(1-aminocyclohexyl)acetate, a key step in the synthesis of Cariprazine analogs.

Materials:

-

Methyl 2-(1-aminocyclohexyl)acetate

-

Dimethylcarbamoyl chloride

-

Sodium bicarbonate

-

Dichloromethane (DCM)

-

Water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve Methyl 2-(1-aminocyclohexyl)acetate (1.0 eq) in a mixture of DCM and water.

-

Add sodium bicarbonate (2.5 eq) to the solution.

-

Cool the mixture to 0-5 °C.

-

Slowly add dimethylcarbamoyl chloride (1.2 eq) while maintaining the temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting N-substituted urea derivative by column chromatography.

Visualizations

Logical Workflow for Pharmaceutical Precursor Synthesis

Caption: Synthetic workflow from the precursor to a bioactive molecule.

Signaling Pathway of Dopamine Receptor Modulators

The end products synthesized from Methyl 2-(1-aminocyclohexyl)acetate derivatives, such as Cariprazine analogs, are designed to modulate dopamine receptor signaling pathways, which are implicated in various neurological and psychiatric disorders.

Caption: Modulation of dopamine receptor signaling by a Cariprazine analog.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach | Bentham Science [eurekaselect.com]

- 4. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP2368872A1 - Process for the preparation of Gabapentin - Google Patents [patents.google.com]

Application Notes and Protocols: Synthesis of Methyl 2-(1-aminocyclohexyl)acetate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(1-aminocyclohexyl)acetate and its derivatives are valuable intermediates in the synthesis of a variety of pharmacologically active compounds. Their structural motif is found in molecules developed for the treatment of neurological disorders, pain, and inflammation. Notably, this scaffold is closely related to gabapentin, a well-known anticonvulsant and analgesic. These application notes provide a summary of synthetic methodologies, reaction conditions, and protocols for the preparation of Methyl 2-(1-aminocyclohexyl)acetate derivatives.

Synthetic Pathways Overview

The synthesis of Methyl 2-(1-aminocyclohexyl)acetate derivatives can be approached through several strategic routes. A common method involves the formation of the aminocyclohexane core followed by the introduction of the acetate moiety, or vice versa. Key reaction types employed include nucleophilic substitution, hydrogenation, and esterification. The choice of pathway often depends on the availability of starting materials and the desired substitution pattern on the cyclohexane ring.

A generalized workflow for the synthesis of these derivatives often starts from a substituted cyclohexanone or a related cyclic precursor. This workflow allows for the introduction of the amino and acetate groups in a controlled manner, leading to the desired product.

Caption: Generalized synthetic workflow for Methyl 2-(1-aminocyclohexyl)acetate derivatives.

Key Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(1-aminocyclohexyl)acetate via Nucleophilic Substitution

This protocol outlines a direct approach to the target molecule by reacting a primary amine on the cyclohexane ring with a methyl haloacetate.

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-aminocyclohexane (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

-

Addition of Base: Add a non-nucleophilic base, for example, potassium carbonate (1.5 eq) or triethylamine (1.2 eq), to the solution.

-

Addition of Alkylating Agent: Slowly add methyl 2-bromoacetate or methyl 2-chloroacetate (1.1 eq) to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to a temperature between 60-80 °C and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the solid base. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford pure Methyl 2-(1-aminocyclohexyl)acetate.

| Parameter | Condition |

| Starting Material | 1-Aminocyclohexane |

| Reagent | Methyl 2-bromoacetate |

| Base | Potassium Carbonate |

| Solvent | Acetonitrile |

| Temperature | 70 °C |

| Reaction Time | 6 hours |

| Typical Yield | 70-85% |

Protocol 2: Synthesis of Methyl 2-(4-aminocyclohexyl)acetate via Hydrogenation and Esterification

This two-step protocol is adapted from the synthesis of related derivatives and is suitable for preparing the 4-amino isomer.[1][2]

Step 1: Catalytic Hydrogenation of 4-Aminophenylacetic Acid

-

Reaction Setup: Charge a hydrogenation reactor with 4-aminophenylacetic acid (1.0 eq) and a suitable solvent, such as methanol or ethanol.[2]

-

Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 wt%).[2]

-

Hydrogenation: Pressurize the reactor with hydrogen gas (typically 5-10 bar) and heat to 20-30 °C.[2] Maintain the reaction under stirring for 10-12 hours or until hydrogen uptake ceases.[2]

-

Work-up: Release the hydrogen pressure and filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain 4-aminocyclohexylacetic acid.

Step 2: Fischer Esterification

-

Reaction Setup: Suspend the crude 4-aminocyclohexylacetic acid from Step 1 in methanol.

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or by bubbling hydrogen chloride gas to form hydrochloric ethanol.[1]

-

Reaction: Heat the mixture to reflux (around 65 °C) for 2-4 hours.[1] Monitor the reaction by TLC.

-

Work-up and Purification: Cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by distillation or column chromatography.

| Parameter | Step 1: Hydrogenation | Step 2: Esterification |

| Starting Material | 4-Aminophenylacetic Acid | 4-Aminocyclohexylacetic Acid |

| Catalyst | 5% Pd/C[2] | Sulfuric Acid |

| Solvent | Methanol[2] | Methanol |

| Pressure | 8 bar H₂[2] | Atmospheric |

| Temperature | 25 °C[2] | Reflux (~65 °C) |

| Reaction Time | 10 hours[2] | 3 hours[1] |

| Typical Yield | >90% (crude) | 80-90% |

Role in Drug Development

Methyl 2-(1-aminocyclohexyl)acetate derivatives are key building blocks in medicinal chemistry. Their structural similarity to the neurotransmitter GABA allows them to be precursors for compounds that interact with the central nervous system. The general pathway from these intermediates to potential drug candidates involves further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.

Caption: Role of derivatives in the drug discovery process.

Conclusion

The synthetic routes to Methyl 2-(1-aminocyclohexyl)acetate derivatives are versatile and can be adapted to produce a range of analogs for research and drug development. The provided protocols offer robust starting points for the synthesis of these valuable chemical intermediates. Careful optimization of reaction conditions will be necessary to achieve high yields and purity for specific derivatives.

References

Application Notes and Protocols for N-acylation and N-alkylation of Amino Esters

Audience: Researchers, scientists, and drug development professionals.

Introduction